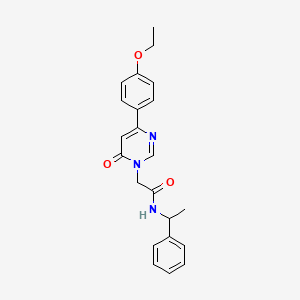

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Description

2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a pyrimidinone-derived acetamide featuring a 4-ethoxyphenyl substituent at the 4-position of the pyrimidinone ring and an N-(1-phenylethyl)acetamide side chain.

Synthesis of such compounds typically involves alkylation of pyrimidinone precursors with chloroacetamide derivatives under basic conditions, as seen in analogous thiopyrimidinone syntheses . The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller alkoxy substituents.

Properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-3-28-19-11-9-18(10-12-19)20-13-22(27)25(15-23-20)14-21(26)24-16(2)17-7-5-4-6-8-17/h4-13,15-16H,3,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJQDHJRCAJYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the pyrimidine intermediate.

Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with an acetamide group, using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl group and pyrimidine ring can facilitate binding to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The ethoxy group in the target compound may confer greater metabolic stability than the methoxy group in due to increased steric bulk . The fluorine in ’s 2-fluorophenyl group could enhance electronic interactions in target binding .

- Core Heterocycle: Pyrimidinones (target) vs.

Pharmacological and Physical Properties

- Melting Points: ’s thiopyrimidinone derivative exhibits a high melting point (224–226°C), suggesting strong crystalline stability, which may correlate with the target compound’s solid-state behavior .

- Solubility : The N-(1-phenylethyl) group in the target compound likely reduces aqueous solubility compared to smaller alkylamide chains (e.g., N-aryl in ).

- Synthetic Complexity: The target compound’s synthesis may parallel methods for thiopyrimidinones (), but the absence of a thioether bridge simplifies the route .

Structure-Activity Relationship (SAR) Trends

- Aromatic Substituents : Ethoxy (target) vs. methoxy () groups affect electron donation and steric hindrance, influencing interactions with hydrophobic enzyme pockets.

- Amide Side Chains: The phenylethyl group (target) may enhance membrane permeability compared to fluorophenyl () or phenoxy-phenyl () groups.

- Heterocyclic Cores: Pyrimidinones (target) vs. pyridazinones () alter dipole moments and hydrogen-bond acceptor sites, impacting target engagement .

Biological Activity

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide, with the CAS number 1226434-24-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C26H24FN5O4

- Molecular Weight : 489.5 g/mol

- Structure : The compound features a pyrimidine ring substituted with an ethoxyphenyl group and an acetamide moiety.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine ring is crucial for its binding affinity and selectivity towards these targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Mechanistic studies suggest that these compounds may interfere with the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

- It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

- This activity suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell growth in vitro, with IC50 values comparable to established chemotherapeutic agents.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. This supports its potential use in managing inflammatory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 489.5 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

| Melting Point | Not available |

| Biological Activity | Effect |

|---|---|

| Anticancer | Inhibits tumor growth |

| Anti-inflammatory | Reduces cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.